
2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide is a chemical compound with a complex structure that includes an amino group, an aniline derivative, and a quaternary ammonium iodide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of 4-aminobenzylamine with trimethylamine and iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction of 4-aminobenzylamine with trimethylamine: This step forms an intermediate compound.
Quaternization with iodomethane: The intermediate is then reacted with iodomethane to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The iodide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different anions or functional groups replacing the iodide ion.
科学的研究の応用
2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid
- 2-(4-Aminoanilino)-2-oxoethylthioacetic acid
Comparison
2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
138172-71-1 |
|---|---|
分子式 |
C11H20IN3 |
分子量 |
321.20 g/mol |
IUPAC名 |
2-(4-aminoanilino)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H20N3.HI/c1-14(2,3)9-8-13-11-6-4-10(12)5-7-11;/h4-7,13H,8-9,12H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
WUYCZGBTPDEOKE-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCNC1=CC=C(C=C1)N.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
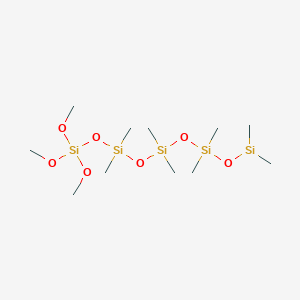
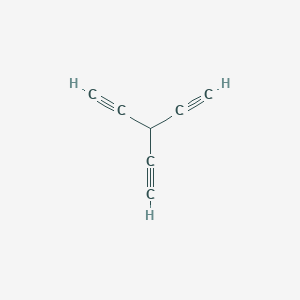
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
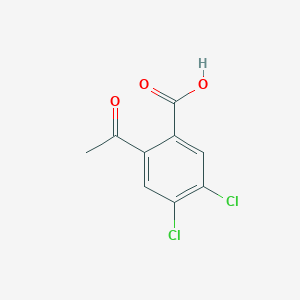
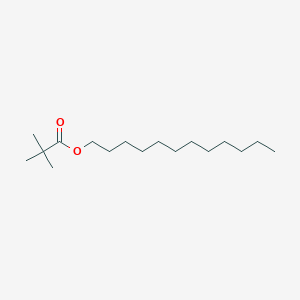
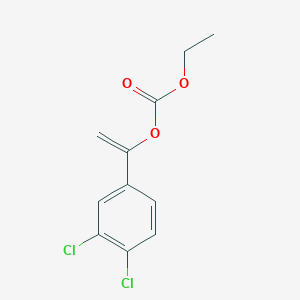

![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

